(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol
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Overview
Description
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a tetrahydropyran group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the tetrahydropyran and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a haloketone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)aldehyde or (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)carboxylic acid .
Scientific Research Applications
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyran group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)amine: Similar structure but with an amine group instead of methanol.
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and tetrahydropyran rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H13NO2S |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
[2-(oxan-4-yl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2S/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5,7,11H,1-4,6H2 |
InChI Key |
YAHNVFVICUWENA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(S2)CO |
Origin of Product |
United States |
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